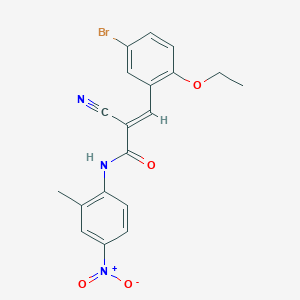![molecular formula C12H14N2O2 B2409552 [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287335-57-1](/img/structure/B2409552.png)
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as NBPM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. NBPM belongs to the class of bicyclo[1.1.1]pentane derivatives, which have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to disrupt the microtubule network in cells, which is essential for cell division.
Biochemische Und Physiologische Effekte
In addition to its anticancer properties, [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to exhibit antimicrobial activity against a range of bacteria and viruses. It has been suggested that [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine may act by disrupting the cell membrane of bacteria and inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in laboratory experiments is its potent biological activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its relatively complex synthesis, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the development of more efficient and scalable methods for synthesizing [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. Another area of research is the optimization of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine-based drugs for the treatment of cancer, including the development of targeted therapies that can selectively kill cancer cells while minimizing toxicity to healthy cells. Additionally, further studies are needed to fully understand the mechanism of action of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and its potential applications in other areas of medicine, such as antimicrobial therapy.
Synthesemethoden
The synthesis of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multi-step process that starts with the preparation of bicyclo[1.1.1]pentane-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-nitroaniline in the presence of a base to yield [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Wissenschaftliche Forschungsanwendungen
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research that has received significant attention is the development of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine-based drugs for the treatment of cancer. Studies have shown that [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-11-5-12(6-11,7-11)9-2-1-3-10(4-9)14(15)16/h1-4H,5-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLVTXMROOJSEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=CC=C3)[N+](=O)[O-])CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2409470.png)
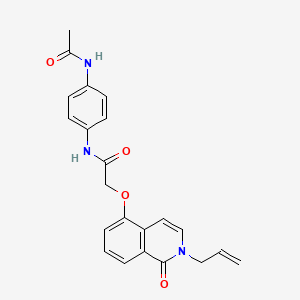
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)
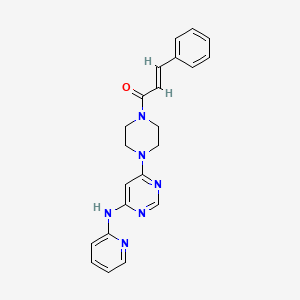
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)
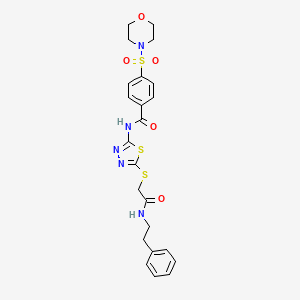
![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)
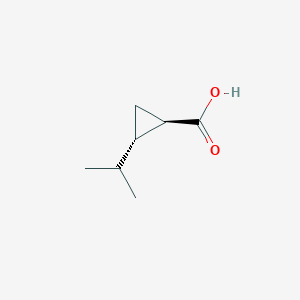
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)

![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)
